2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the class of triazolo-pyrimidines. This compound is notable for its structural complexity and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.
The compound can be synthesized through various chemical methods, primarily involving the reaction of 3,5-diamino-1,2,4-triazole with different carbonyl compounds. The synthesis routes are documented in scientific literature and involve specific reagents and conditions tailored to optimize yield and purity.
2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is classified as a triazole derivative. It features a fused triazole and pyrimidine ring system, which contributes to its chemical reactivity and biological activity. This compound falls under the broader category of nitrogen-containing heterocycles.
The synthesis of 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors such as 3,5-diamino-1,2,4-triazole. Common methods include:
The reaction conditions often include heating under reflux in solvents like acetic acid or ethanol. The final products are purified through crystallization or chromatography to achieve high purity levels suitable for biological testing.
The molecular structure of 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be represented by its molecular formula . The compound features a triazole ring fused to a pyrimidine ring with an amino group at the 2-position.
2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one participates in several chemical reactions:
Key reagents for these reactions include:
The mechanism of action for 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one primarily involves its interaction with key enzymes and receptors within biological systems.
This compound has been shown to inhibit specific enzymes involved in cell cycle regulation and DNA synthesis. For instance:
The physical properties of 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one include:
Chemical properties include:
The applications of 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one are diverse:
This compound exemplifies the importance of heterocyclic chemistry in drug discovery and development. Its unique structure allows for targeted modifications that can enhance its biological activity and therapeutic potential.
Heterocyclic compounds serve as indispensable structural frameworks in antiviral therapeutics due to their capacity for mimicking nucleobases and interacting with diverse enzymatic targets. The presence of multiple nitrogen atoms within bicyclic systems enables extensive hydrogen bonding, electrostatic interactions, and coordination with metal ions essential for viral enzyme function. Triazolo[1,5-a]pyrimidine derivatives exemplify this paradigm, exhibiting broad-spectrum activity against viruses including influenza and HIV-1 through targeted disruption of viral replication machinery. Their synthetic versatility facilitates strategic decoration with pharmacophoric groups, enhancing affinity for conserved binding pockets within viral polymerases and nucleases [3] [5]. Notably, the 1,2,4-triazolo[1,5-a]pyrimidine (TZP) core has demonstrated exceptional adaptability in targeting protein-protein interactions and allosteric sites often neglected by conventional nucleoside analogs. This scaffold’s balanced lipophilicity and aqueous solubility further optimize cellular penetration, addressing a critical challenge in antiviral drug development [5].
The specific compound 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (Chemical Formula: C₅H₇N₅O; PubChem CID: 136350692) embodies strategic structural features that enhance its therapeutic potential [1] [4]. Its partially saturated pyrimidinone ring incorporates a hydrogen-bond-donating amide at position 5 and a hydrogen-bond-donating exocyclic amine at position 2, creating a dual hydrogen-bonding motif critical for engaging catalytic residues in viral enzymes. Molecular weight (153.15 g/mol) and polar surface area (81 Ų) align with bioavailability guidelines for central nervous system-penetrant agents, suggesting potential against neurotropic viruses [4].
Table 1: Structural and Physicochemical Characterization of 2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-amino-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Molecular Formula | C₅H₇N₅O |
Canonical SMILES | C1CNC2=NC(=NN12)N)C(=O) |
InChI Key | VOVSZRNRHGGTJH-UHFFFAOYSA-N |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 81 Ų |
Molecular Weight | 153.15 g/mol |
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methylene protons adjacent to the carbonyl (δ ~3.5-3.7 ppm) and the proton-poor triazole ring, while IR spectroscopy confirms the carbonyl stretch (~1670-1700 cm⁻¹) and amine absorptions (~3300-3500 cm⁻¹) [1]. The molecule’s dihydro character introduces conformational flexibility, enabling adaptation to binding sites with varying steric demands, as evidenced in molecular docking studies against HIV-1 RNase H and influenza PA-PB1 interfaces [3] [5]. This flexibility, combined with electron-rich domains, facilitates π-stacking with aromatic residues (e.g., Trp, Tyr, His) and coordination with divalent cations (Mg²⁺, Mn²⁺) within catalytic pockets.
Route A (Cyclocondensation): 5-Amino-1,2,4-triazole + Ethyl acetoacetate → Cyclic intermediate → Hydrolysis/Aromatization → Target scaffold [5] [8]
Advanced methodologies utilize multicomponent reactions under ultrasonication with silica-supported acid catalysts (e.g., SiO₂-SO₃H), enhancing reaction rates and yields (>80%) while minimizing byproducts [6]. Post-synthetic modifications exploit the C-2 amino group for acylations, Schiff base formations, or nucleophilic substitutions, generating libraries with diversified pharmacological profiles. Introduction of fluorinated alkyl groups (e.g., -CF₂H) at C-2, as demonstrated in related triazolopyrimidines, significantly enhances metabolic stability and membrane permeability .
Table 2: Synthetic Approaches to Triazolo[1,5-a]pyrimidin-5-one Derivatives
Method | Conditions | Key Advantages | Representative Derivatives |
---|---|---|---|
Cyclocondensation | Acetic acid reflux, 30h | High regiocontrol, Scalable | 5-Methyl-7-phenyl variants [5] |
Multicomponent Reaction | SiO₂-SO₃H/Ultrasound, DMF/solvent-free | Rapid (≤2h), High yield (>85%) | Bis-triazolopyrimidine dimers [6] |
Post-functionalization | POCl₃ then amines/thiols | Introduces diverse pharmacophores | 2-(Difluoromethyl)-7-methyl analog [7] |
Compound 19 (From [8]):
- IC₅₀ = 12.3 µM (Bel-7402 liver carcinoma)
- IC₅₀ = 6.1 µM (HT-1080 fibrosarcoma)Mechanism: Tubulin polymerization disruption and c-Met kinase inhibition, facilitated by interactions between the triazolopyrimidine core and hydrophobic subpockets in the ATP-binding site. Substituents at C-7 (e.g., 4-fluoro-3-(trifluoromethyl)aniline) significantly enhance potency by engaging with allosteric residues via halogen bonding [8].
Novel chromeno-triazolopyrimidine hybrids further expand anticancer utility by inhibiting histidine-rich enzymatic targets involved in metastasis and angiogenesis. Their mechanism involves chelation of catalytic metal ions or disruption of protein-protein interactions within oncogenic signaling complexes [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9